5-Bromopyridine-2-sulfonyl chloride, HCl
Description
Properties
IUPAC Name |
5-bromopyridine-2-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQQTDYYBXDGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674535 | |
| Record name | 5-Bromopyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-80-0 | |
| Record name | 2-Pyridinesulfonyl chloride, 5-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromopyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Bromopyridine-2-sulfonyl chloride, HCl generally involves:
- Starting from 5-bromo-2-substituted pyridine derivatives (e.g., 5-bromo-2-methylpyridine or 5-bromo-2-picolinic acid).
- Introducing the sulfonyl chloride functional group via oxidation and chlorination steps.
- Using hydrochloric acid to maintain acidic conditions and stabilize the final hydrochloride salt.
Preparation of Key Intermediate: 5-Bromopyridine-2-carboxylic Acid Derivatives
Before sulfonyl chloride formation, the precursor 5-bromo-2-picolinic acid or related derivatives are synthesized from 5-bromo-2-methylpyridine by oxidation:
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | 5-Bromo-2-methylpyridine, Water, Potassium permanganate (KMnO4) | Oxidation of methyl group to carboxylic acid at 85-90 °C, pH adjusted to 3-4 with 6 M HCl | 75-77% molar yield |
Conversion to Sulfonyl Chloride
The sulfonyl chloride group is introduced typically by chlorination of the corresponding sulfonic acid or thiol precursor under controlled low-temperature conditions:
- The chlorination step uses sodium hypochlorite (bleach) as a chlorinating agent in the presence of hydrochloric acid.
- The reaction is carefully temperature-controlled to avoid side reactions.
- The product is isolated by extraction and low-temperature crystallization to yield the hydrochloride salt of 5-bromopyridine-2-sulfonyl chloride.
Alternative Preparation via Hydroxynicotinic Acid Derivatives
Another route involves the preparation of 5-bromo-2-hydroxynicotinic acid derivatives followed by halogenation and acidification:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Hydroxynicotinic acid derivative, hypohalite salt (e.g., NaOCl or NaOBr), pH ≥ 12 | Halogenation in aqueous alkaline solution to form 5-bromo-2-hydroxynicotinic acid |
| 2 | Addition of reducing agent to remove excess halogenating agents | Prevents over-halogenation and side reactions |
| 3 | Acidification with strong acid (HCl) to precipitate 5-bromo-2-hydroxynicotinic acid | Isolation of product by filtration |
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyridine-2-sulfonyl chloride, HCl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Synthesis
5-Bromopyridine-2-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its applications include:
- Anti-inflammatory Drugs : It serves as a precursor for compounds targeting inflammatory pathways.
- Antibacterial Agents : The compound is involved in the synthesis of antibiotics that combat bacterial infections.
Case Study : A notable synthesis involves the preparation of N-(4-bromo-3-methyl-5-isoxazolyl)-2-pyridine sulfonamide from pyridine-2-sulfonyl chloride, yielding a product with a 66% success rate .
Agrochemical Development
The compound plays a crucial role in developing agrochemicals such as herbicides and pesticides. Its ability to modify biological pathways makes it valuable for enhancing crop protection and yield.
Example Application : The synthesis of specific herbicides that inhibit plant growth through targeted biochemical pathways demonstrates its utility in agrochemical formulations.
Material Science
In material science, 5-bromopyridine-2-sulfonyl chloride is used to create specialty polymers and materials. Its applications include:
- Coatings and Adhesives : The compound contributes to developing advanced materials with unique properties.
Research Insight : Studies indicate that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties.
Bioconjugation Techniques
The compound is instrumental in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This is essential for:
- Drug Delivery Systems : Enhancing the efficacy of drug formulations through targeted delivery mechanisms.
Significant Finding : Research has shown that bioconjugates formed using this compound can improve cellular uptake of therapeutic agents .
Research in Chemical Biology
5-Bromopyridine-2-sulfonyl chloride is employed in various chemical biology applications, particularly in studying enzyme interactions and protein functions:
- CYP1A2 Inhibition : The compound has been identified as an inhibitor of CYP1A2, an enzyme crucial for drug metabolism. This property suggests implications for drug-drug interactions and variability in drug efficacy among populations .
Data Table: Applications Overview
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical Synthesis | Anti-inflammatory and antibacterial drugs | Key intermediate in multiple drug syntheses |
| Agrochemical Development | Herbicides and pesticides | Enhances crop protection |
| Material Science | Specialty polymers and coatings | Improves thermal stability |
| Bioconjugation | Drug delivery systems | Increases cellular uptake |
| Chemical Biology | Enzyme interaction studies | Inhibits CYP1A2, affecting drug metabolism |
Mechanism of Action
The mechanism of action of 5-Bromopyridine-2-sulfonyl chloride, HCl involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives .
Comparison with Similar Compounds
Research Findings
- A comparative study of sulfonyl chlorides revealed that This compound exhibits 20–30% faster reaction kinetics with aniline than its 3-sulfonyl counterpart, attributed to enhanced electrophilicity at the 2-position .
- In pharmaceutical applications, the 2-sulfonyl derivative demonstrated superior stability in aqueous media compared to pyridine-4-sulfonyl chloride hydrochloride, which hydrolyzes rapidly .
Biological Activity
5-Bromopyridine-2-sulfonyl chloride, hydrochloride (CAS Number: 1150561-80-0) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article provides an overview of its biological properties, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 5-bromopyridine-2-sulfonyl chloride is , with a molecular weight of approximately 256.51 g/mol. The compound features a brominated pyridine ring substituted with a sulfonyl chloride group, contributing to its high reactivity and utility in organic synthesis .
Enzyme Inhibition
Research indicates that 5-bromopyridine-2-sulfonyl chloride primarily acts as an inhibitor of the cytochrome P450 enzyme CYP1A2. This enzyme is crucial for the metabolism of various drugs and xenobiotics, making this compound relevant in pharmacology and toxicology studies. Its inhibitory action could lead to significant drug-drug interactions, affecting the efficacy and safety of co-administered medications .
Table 1: Summary of Biological Activity
| Biological Target | Inhibition Type | Relevance |
|---|---|---|
| CYP1A2 | Competitive | Drug metabolism and interactions |
Antimicrobial Properties
Additionally, compounds structurally related to 5-bromopyridine-2-sulfonyl chloride have been evaluated for their antimicrobial activity. For instance, sulfonylpyridine derivatives have shown selective inhibition against Chlamydia trachomatis, indicating potential for developing new treatments for bacterial infections .
Synthesis Pathways
The synthesis of 5-bromopyridine-2-sulfonyl chloride typically involves multi-step reactions starting from simpler pyridine derivatives. A common synthetic route includes:
- Bromination : Bromination of pyridine to introduce the bromine atom at the 5-position.
- Sulfonylation : Reaction with sulfonyl chloride to form the sulfonyl group.
This synthetic approach allows for the introduction of various functional groups, enhancing the compound's biological activity and specificity .
Case Studies and Research Findings
Several studies have explored the biological implications of 5-bromopyridine-2-sulfonyl chloride:
- Cytochrome P450 Inhibition : A study demonstrated that this compound effectively inhibits CYP1A2 activity in vitro, suggesting its potential role in modulating drug metabolism.
- Antichlamydial Activity : Research on related sulfonamide compounds highlighted their ability to impair the growth of C. trachomatis without affecting host cell viability, showcasing a promising avenue for selective antimicrobial drug development .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the pyridine ring can significantly influence biological activity, paving the way for optimized drug candidates .
Applications in Drug Development
Due to its unique properties, 5-bromopyridine-2-sulfonyl chloride is utilized in various fields:
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
